3-Methylpentacosane
Overview
Description
3-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a methyl-branched alkane, specifically a derivative of pentacosane, where a methyl group is attached to the third carbon atom. This compound is commonly found in the cuticular hydrocarbons of insects, playing a crucial role in waterproofing and chemical communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentacosane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure selective methylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process often includes distillation and purification steps to isolate the desired product from by-products and unreacted starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its saturated nature, but catalytic hydrogenation can be used to remove any unsaturation if present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst like palladium or platinum.
Substitution: Halogens (chlorine, bromine) with UV light or radical initiators.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
3-Methylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Plays a role in the study of insect physiology and behavior, particularly in understanding chemical communication and waterproofing mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrophobic materials.
Mechanism of Action
The mechanism of action of 3-Methylpentacosane in biological systems involves its role as a cuticular hydrocarbon in insects. It forms a protective layer on the insect cuticle, preventing water loss and serving as a chemical signal for communication. The molecular targets include the cuticular surface and olfactory receptors in insects, which detect the hydrocarbon for recognition and signaling purposes .
Comparison with Similar Compounds
Pentacosane: A straight-chain alkane with no branching.
3-Methylheptacosane: A methyl-branched alkane with a longer carbon chain.
3-Methylnonacosane: Another methyl-branched alkane with an even longer carbon chain.
Comparison: 3-Methylpentacosane is unique due to its specific chain length and branching, which influence its physical properties and biological functions. Compared to straight-chain alkanes like pentacosane, it has a lower melting point and different chemical reactivity. Its branched structure also affects its role in insect communication, making it more effective in certain signaling pathways .
Properties
IUPAC Name |
3-methylpentacosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(3)5-2/h26H,4-25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJCJLDAGMPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988774 | |
Record name | 3-Methylpentacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6902-54-1 | |
Record name | 3-Methylpentacosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpentacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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